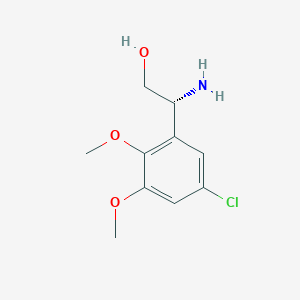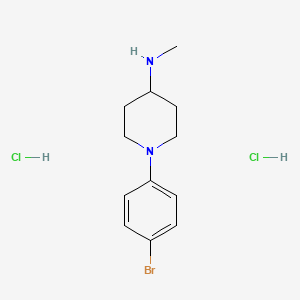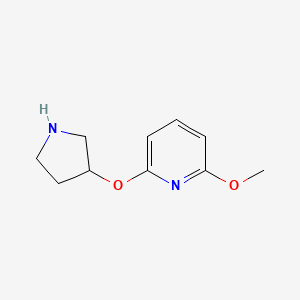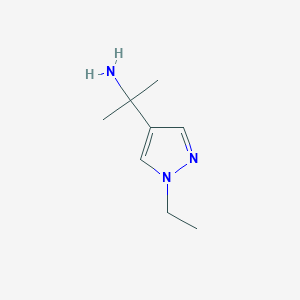
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine is an organic compound with the molecular formula C8H15N3 This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The ethyl group is attached to the nitrogen atom at position 1 of the pyrazole ring, and the propan-2-amine group is attached to the carbon atom at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Another method involves the reduction of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-one using a reducing agent such as sodium borohydride. This reaction is typically carried out in an alcohol solvent such as methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
化学反応の分析
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents used in these reactions. These reactions are typically carried out in alcohol solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions. These reactions are typically carried out in organic solvents such as dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may yield the corresponding amine.
科学的研究の応用
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a ligand in coordination chemistry.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool for studying biological pathways.
Industry: The compound can be used in the production of various industrial chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine can be compared with other similar compounds, such as:
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine: This compound has a methyl group instead of an ethyl group on the pyrazole ring.
2-(1-ethyl-1H-pyrazol-4-yl)ethanamine: This compound has an ethanamine group instead of a propan-2-amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ethyl and propan-2-amine groups, which may confer unique chemical and biological properties.
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
2-(1-ethylpyrazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-4-11-6-7(5-10-11)8(2,3)9/h5-6H,4,9H2,1-3H3 |
InChIキー |
RTBKQLRZVXBSJJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C(C)(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)
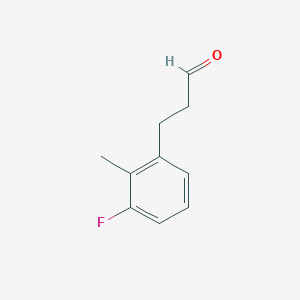


![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
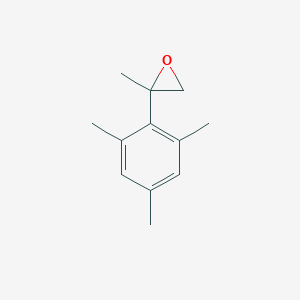

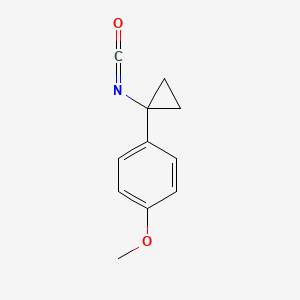

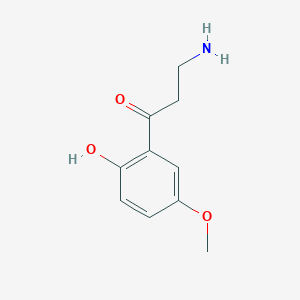
![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
